molecular formula C21H20ClN3O5 B10981605 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B10981605
M. Wt: 429.9 g/mol
InChI Key: IJKBAIZAISKOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fascinating fusion of chemical motifs, combining a pyridazinone core with a cinnamamide side chain

Preparation Methods

Synthesis:: The compound can be synthesized via a click reaction. Specifically, (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide reacts with various aryl azides to yield a series of 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives .

Industrial Production:: While specific industrial methods are not widely documented, research labs typically produce this compound using synthetic routes similar to those described above.

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: The pyridazinone core may undergo oxidation or reduction reactions.

    Substitution: The chlorine-substituted phenyl group allows for substitution reactions.

    Common Reagents and Conditions: These reactions often involve standard organic chemistry reagents and conditions.

Major Products:: The exact products depend on the specific reaction conditions. the resulting derivatives exhibit promising anticancer activity .

Scientific Research Applications

    Anticancer Activity: In vitro studies have shown that these derivatives are active against MCF-7 and A549 cancer cell lines.

    Other Fields: Beyond oncology, explore applications in medicinal chemistry, biology, and industry.

Mechanism of Action

    Targets: Investigate the molecular targets affected by this compound.

    Pathways: Understand the cellular pathways influenced by its presence.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H20ClN3O5

Molecular Weight

429.9 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C21H20ClN3O5/c1-28-17-10-13(11-18(29-2)21(17)30-3)23-19(26)12-25-20(27)9-8-16(24-25)14-6-4-5-7-15(14)22/h4-11H,12H2,1-3H3,(H,23,26)

InChI Key

IJKBAIZAISKOBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.